molecular formula C9H4ClN3 B11722333 3-Chloroquinoxaline-2-carbonitrile

3-Chloroquinoxaline-2-carbonitrile

Cat. No.: B11722333
M. Wt: 189.60 g/mol
InChI Key: XZGCIEFNBLLTSN-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-2-carbonitrile is an organic compound with the molecular formula C9H4ClN3 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroquinoxaline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with diethyl oxalate to form 2-chloroquinoxaline, which is then treated with cyanogen bromide to yield this compound . Another method involves the cyclization of 2-chlorobenzene-1,4-diamine with glyoxal in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted quinoxalines.

    Reduction: 3-Aminoquinoxaline-2-carbonitrile.

    Oxidation: Quinoxaline-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-chloroquinoxaline-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The molecular targets and pathways involved include the epidermal growth factor receptor (EGFR) and other related kinases .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoxaline-3-carbaldehyde
  • 3-Aminoquinoxaline-2-carbonitrile
  • Quinoxaline-2-carboxylic acid

Uniqueness

3-Chloroquinoxaline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-chloroquinoxaline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCIEFNBLLTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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